molecular formula C15H13NO2 B7625887 N,3-dimethylbenzo[g][1]benzofuran-2-carboxamide

N,3-dimethylbenzo[g][1]benzofuran-2-carboxamide

Cat. No.: B7625887
M. Wt: 239.27 g/mol
InChI Key: PGNRNAURVYDJIO-UHFFFAOYSA-N
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Description

N,3-dimethylbenzogbenzofuran-2-carboxamide is a complex organic compound belonging to the benzofuran family. . The unique structure of N,3-dimethylbenzogbenzofuran-2-carboxamide makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N,3-dimethylbenzo[g][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13(9)15(17)16-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNRNAURVYDJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethylbenzogbenzofuran-2-carboxamide typically involves multiple steps, starting from simpler benzofuran derivatives. One common method involves the use of 8-aminoquinoline directed C–H arylation followed by transamidation .

Industrial Production Methods

Industrial production of N,3-dimethylbenzogbenzofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other advanced techniques can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethylbenzogbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C–H arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, C3-substituted benzofuran derivatives can be obtained through C–H arylation followed by transamidation .

Mechanism of Action

The mechanism of action of N,3-dimethylbenzogbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,3-dimethylbenzogbenzofuran-2-carboxamide include other benzofuran derivatives such as benzofuran-2-carboxamide and benzothiophene-2-carboxamide .

Uniqueness

N,3-dimethylbenzogbenzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxamide functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

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